synthesis of 5-ethenyl-1,3-thiazole-4-carboxylic acid
synthesis of 5-ethenyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a privileged scaffold found in numerous pharmacologically active agents, and the presence of a 5-ethenyl (vinyl) group offers a versatile synthetic handle for further molecular elaboration through reactions such as Michael additions, olefin metathesis, or polymerization.[1] This document outlines a robust, multi-step synthetic pathway, beginning with the construction of the core thiazole ring system via the Hantzsch synthesis, followed by the strategic installation of the ethenyl moiety using a Wittig reaction, and culminating in the final hydrolysis to the target carboxylic acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and process logic to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Strategic Overview and Retrosynthesis
The is most logically approached through a convergent strategy that builds the molecule in a stepwise fashion. The core challenge lies in constructing the substituted thiazole ring and then introducing the reactive vinyl group without compromising the structural integrity of the heterocycle.
A retrosynthetic analysis reveals a logical sequence of disconnections:
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Final Functional Group Interconversion: The target carboxylic acid can be readily obtained from its corresponding ethyl ester via a standard hydrolysis reaction. This protects the acidic proton during the preceding organometallic step.
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C=C Bond Formation: The C5-ethenyl group is a classic target for olefination chemistry. The Wittig reaction stands out as the premier choice for converting a ketone (a C5-acetyl group) into the desired terminal alkene with high efficiency.[2][3]
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Thiazole Ring Construction: The C5-acetyl-1,3-thiazole-4-carboxylate core is an ideal candidate for the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][4]
This retrosynthetic logic dictates the following forward synthetic strategy, which will be detailed in the subsequent sections.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: Ethyl 5-acetyl-1,3-thiazole-4-carboxylate
The foundational step of this synthesis is the construction of the thiazole ring using the Hantzsch method, first described by Arthur Hantzsch in 1887.[4] This reaction is one of the most reliable and widely used methods for preparing thiazole derivatives.[1] It involves the reaction between an α-haloketone and a thioamide. In our specific case, the reaction between ethyl 2-chloro-3-oxobutanoate and thioformamide will yield the desired key intermediate.
Mechanistic Rationale
The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks one of the carbonyl carbons. The subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring. The use of an α-chloro-β-ketoester is critical as it directly installs the required acetyl group at the C5 position and the ester at the C4 position.
Caption: Mechanistic overview of the Hantzsch synthesis step.
Detailed Experimental Protocol
Protocol A1: Synthesis of Ethyl 5-acetyl-1,3-thiazole-4-carboxylate
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Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thioformamide (1.0 eq) and absolute ethanol (100 mL). Stir the mixture at room temperature until the thioformamide is fully dissolved.
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Reaction Initiation: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 eq) dropwise over 15 minutes. The addition may be slightly exothermic.
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Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
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Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
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Extraction: Pour the concentrated residue into 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any generated HCl. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
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Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford pure ethyl 5-acetyl-1,3-thiazole-4-carboxylate.
Installation of the Ethenyl Group via Wittig Reaction
The Wittig reaction is a powerful and highly specific method for converting ketones and aldehydes into alkenes.[2] It utilizes a phosphonium ylide, which acts as a carbon nucleophile that attacks the carbonyl carbon. The key advantage of this reaction is the unambiguous placement of the double bond, which is critical for our target molecule.
Mechanistic Rationale
The reaction begins with the deprotonation of a phosphonium salt (methyltriphenylphosphonium bromide) by a strong base to form the reactive ylide. This ylide then undergoes a [2+2] cycloaddition with the ketone (the 5-acetyl group of our intermediate) to form a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene and the phosphine oxide byproduct.[3]
Caption: Key stages of the Wittig olefination reaction.
Detailed Experimental Protocol
Protocol B1: Synthesis of Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate
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Apparatus Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF, 100 mL).
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Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.15 eq, as a solution in hexanes) dropwise via syringe. A characteristic deep red or orange color should develop, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 30 minutes.
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Substrate Addition: In a separate flask, dissolve ethyl 5-acetyl-1,3-thiazole-4-carboxylate (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution over 20 minutes.
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Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
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Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
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Final Purification: Purify the residue by flash column chromatography on silica gel. The less polar triphenylphosphine oxide byproduct can often be partially removed by trituration with a cold hexanes/ether mixture prior to chromatography. Elute the column with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the pure ethyl 5-ethenyl-1,3-thiazole-4-carboxylate.
Final Hydrolysis to Carboxylic Acid
The final step is a straightforward saponification of the ethyl ester to liberate the target carboxylic acid. This is a standard transformation that typically proceeds in high yield.
Detailed Experimental Protocol
Protocol C1: Synthesis of 5-Ethenyl-1,3-thiazole-4-carboxylic acid
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Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-ethenyl-1,3-thiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (40 mL).
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Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
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Work-up: After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation.
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Acidification and Isolation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white or off-white precipitate of the carboxylic acid should form.
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Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Dry the solid under vacuum to yield the final product, 5-ethenyl-1,3-thiazole-4-carboxylic acid. If a precipitate does not form readily, the product may be extracted from the acidified aqueous layer with ethyl acetate.
Data Summary
| Step | Product | Typical Yield | Key Characterization Notes |
| A1 | Ethyl 5-acetyl-1,3-thiazole-4-carboxylate | 65-80% | ¹H NMR: Expect singlets for the acetyl methyl protons (~2.6 ppm) and the thiazole proton (~8.8 ppm), along with a quartet and triplet for the ethyl ester group. IR: Strong C=O stretches for ketone and ester. |
| B1 | Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate | 70-85% | ¹H NMR: Disappearance of the acetyl singlet. Appearance of vinyl proton signals (~5.5-7.0 ppm) exhibiting characteristic dd, d, and d splitting patterns. MS: Correct molecular ion peak. |
| C1 | 5-Ethenyl-1,3-thiazole-4-carboxylic acid | >90% | ¹H NMR: Disappearance of the ethyl ester signals. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR: Broad O-H stretch for the carboxylic acid. |
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and scalable approach for the preparation of 5-ethenyl-1,3-thiazole-4-carboxylic acid. By leveraging the classical Hantzsch thiazole synthesis and the reliable Wittig reaction, this methodology provides researchers with a clear and reproducible route to a valuable building block for drug discovery and materials science. The protocols have been designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of intermediates and the final product. Adherence to these guidelines will enable the successful synthesis of this important heterocyclic compound.
References
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